Ethyl dichlorophenylacetate
Overview
Description
Ethyl dichlorophenylacetate, also known as ethyl 2,2-dichloro-2-phenylacetate, is a chemical compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C10H10Cl2O2.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
- Phytochemical Composition and Medicinal Uses : A study by Konaté et al. (2012) explored the antioxidant and anti-inflammatory potentials of bioactive fractions, including ethyl acetate and dichloromethane fractions, from medicinal plants used in Burkina Faso for treating liver diseases like hepatitis B. The ethyl acetate fraction, in particular, demonstrated significant results, highlighting its potential in antioxidant and anti-inflammatory applications (Konaté et al., 2012).
Applications in Analytical Chemistry
- Determining Anticancer Prodrugs : Stępniowska et al. (2017) described a method using adsorptive stripping voltammetry for determining ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate, an anticancer prodrug, in serum. This highlights its role in analytical methodologies relevant to medical research (Stępniowska et al., 2017).
Catalytic Applications
- Catalytic Reduction Research : Moad et al. (2002) investigated the catalytic reduction of ethyl chloroacetate by cobalt(I) salophen, finding that the principal products were ethyl acetate, ethanol, and other compounds. This study contributes to the understanding of catalytic processes in organic chemistry (Moad et al., 2002).
Corrosion Inhibition Studies
- Quinoxalines as Corrosion Inhibitors : Zarrouk et al. (2014) performed a theoretical study on the inhibition efficiencies of certain quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid. The study integrated quantum chemical calculations to establish the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Synthesis Methodologies
- Synthesis of Ethyl 1-(2,4-Dichlorophenyl)-1H-Pyrazole-3-Carboxylates : Machado et al. (2011) reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were synthesized with high regioselectivity and yields. This study is significant for organic synthesis methodologies (Machado et al., 2011).
Applications in Natural Product Research
- Isolation of Compounds from Artocarpus Nobilis : Jayasinghe et al. (2006) isolated new geranylated phenolic constituents from the fruits of Artocarpus nobilis, using combined dichloromethane and ethyl acetate extracts. The study contributes to the field of natural product chemistry (Jayasinghe et al., 2006).
properties
IUPAC Name |
ethyl 2,2-dichloro-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQDHXMQDHWHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074605 | |
Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
5317-66-8 | |
Record name | Ethyl α,α-dichlorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5317-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl dichlorophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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